molecular formula C24H22BrClFN5O2 B1193701 Ripretinib HCl

Ripretinib HCl

Numéro de catalogue B1193701
Poids moléculaire: 546.8254
Clé InChI: SHMLAUSQLBFHPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ripretinib, also known as DCC-2618, is a potent, orally active and selective KIT/PDGFR inhibitor with potential antineoplastic activity. DCC-2618 targets and binds to both wild-type and mutant forms of KIT and PDGFRa specifically at their switch pocket binding sites, thereby preventing the switch from inactive to active conformations of these kinases and inactivating their wild-type and mutant forms. DCC-2618 also inhibits several other kinases, including vascular endothelial growth factor receptor type 2 (VEGFR2;  KDR), angiopoietin-1 receptor (TIE2;  TEK), PDGFR-beta and macrophage colony-stimulating factor 1 receptor (FMS;  CSF1R), thereby further inhibiting tumor cell growth. Note: Many vendors listed wrong structure with CAS#1225278-16-9

Applications De Recherche Scientifique

1. Broad-Spectrum Inhibition in Oncology Ripretinib (DCC-2618) is primarily recognized for its broad-spectrum inhibition of mutant KIT and PDGFRA kinases found in cancers, especially gastrointestinal stromal tumors (GISTs). Its unique "switch-control" inhibitory action addresses the challenge of diverse drug-resistant KIT mutations in GISTs. Notably, Ripretinib demonstrates efficacy against a wide range of KIT mutants in patients with drug-resistant GISTs (Smith et al., 2019).

2. Clinical Efficacy in GIST Clinical trials, such as the INVICTUS study, have shown Ripretinib's efficacy in improving progression-free survival in patients with advanced GISTs who were resistant to approved treatments (Blay et al., 2020). Additionally, Ripretinib is studied for its role as a treatment option in various lines of GIST therapy, offering a therapeutic benefit even after disease progression at initial doses (George et al., 2021).

3. Potential in Other Applications Beyond GISTs, Ripretinib's potential extends to other applications, such as inhibiting novel severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteins. A study using molecular docking indicated Ripretinib's strong binding affinity with SARS-CoV-2 proteins, suggesting broader applicability beyond oncology (Alharthi et al., 2020).

4. Pharmacokinetic Studies Ripretinib's pharmacokinetics, including its interaction with other drugs and in different physiological conditions like hepatic impairment, have been extensively studied. These studies are crucial for understanding its metabolism and ensuring safe and effective use in various patient populations (Li et al., 2022), (Li et al., 2022).

5. Drug Interactions and Effects Understanding Ripretinib's interaction with other drugs, such as CYP3A inhibitors and inducers, and the effects of gastric acid reduction on its pharmacokinetics has been a focal point of research. These studies help in optimizing its therapeutic use and managing potential drug interactions (Li et al., 2021).

Propriétés

Nom du produit

Ripretinib HCl

Formule moléculaire

C24H22BrClFN5O2

Poids moléculaire

546.8254

Nom IUPAC

N-{4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl}-N'-phenylurea hydrochloride

InChI

InChI=1S/C24H21BrFN5O2.ClH/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15;/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33);1H

Clé InChI

SHMLAUSQLBFHPZ-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1)NC2=CC(C3=CC4=C(N(CC)C3=O)C=C(NC)N=C4)=C(Br)C=C2F.[H]Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Ripretinib HCl;  Ripretinib hydrochloride;  DCC-2618;  DCC 2618;  DCC2618.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ripretinib HCl
Reactant of Route 2
Reactant of Route 2
Ripretinib HCl
Reactant of Route 3
Reactant of Route 3
Ripretinib HCl
Reactant of Route 4
Reactant of Route 4
Ripretinib HCl
Reactant of Route 5
Ripretinib HCl
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ripretinib HCl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.